molecular formula C11H11N3O2S B3003816 Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate CAS No. 185542-74-9

Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate

Cat. No.: B3003816
CAS No.: 185542-74-9
M. Wt: 249.29
InChI Key: JYDJCFSJHROVNU-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by a thiadiazine ring, which contains sulfur and nitrogen atoms, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide to form a hydrazinecarbodithioate intermediate. This intermediate is then treated with methyl chloroformate to yield the desired thiadiazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazine derivatives.

    Substitution: Various substituted thiadiazine derivatives depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism by which Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    1,2,4-Triazole Derivatives: These compounds have a similar nitrogen-containing ring and are used in various pharmaceutical applications.

Uniqueness

Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-16-10(15)8-9(17-11(12)14-13-8)7-5-3-2-4-6-7/h2-6,9H,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDJCFSJHROVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(SC1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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